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Compound of Interest

2-Vinyl-4-
Compound Name:
hydroxymethyldeuteroporphyrin

Cat. No.: B054219

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Vinyl-4-hydroxymethyldeuteroporphyrin 1X, a naturally occurring porphyrin derivative with
significant potential in biomedical research and drug development.[1] While specific
gquantitative spectral data for this particular molecule is not extensively published, this
document outlines the expected spectroscopic characteristics based on the well-established
behavior of deuteroporphyrin derivatives. Detailed experimental protocols for its
characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry
(MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy are provided.

Introduction to 2-Vinyl-4-
hydroxymethyldeuteroporphyrin IX

2-Vinyl-4-hydroxymethyldeuteroporphyrin IX, with the molecular formula Cs3sHs4N4Os and a
molecular weight of 566.65 g/mol , belongs to the deuteroporphyrin class of tetrapyrroles.[1] Its
structure features a vinyl group and a hydroxymethyl group at positions 2 and 4 of the
porphyrin macrocycle, respectively. These peripheral substituents significantly influence its
electronic properties and biological activity.
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Porphyrin derivatives are widely investigated for their applications in photodynamic therapy
(PDT), a non-invasive treatment modality for various cancers and other diseases.[2][3][4][5] In
PDT, a photosensitizer, such as a porphyrin, is administered and accumulates in target tissues.
Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to
the generation of reactive oxygen species (ROS) that induce cell death.[3][5] The spectroscopic
properties of these photosensitizers are paramount to their efficacy, governing their light
absorption and ability to generate ROS.

Furthermore, 2-Vinyl-4-hydroxymethyldeuteroporphyrin 1X has been utilized as an internal
standard in analytical methods, particularly in mass spectrometry-based studies of porphyrin
profiles in biological samples. This application underscores the need for a thorough
understanding of its spectroscopic behavior for accurate quantification.

Spectroscopic Characterization

The conjugated 18 Tt-electron system of the porphyrin macrocycle gives rise to distinct and
characteristic spectroscopic signatures. The following sections detail the expected NMR, mass
spectrometry, UV-Vis, and fluorescence data for 2-Vinyl-4-hydroxymethyldeuteroporphyrin
IX.

Note: The quantitative data presented in the following tables are hypothetical and based on
typical values observed for structurally similar deuteroporphyrin IX derivatives. They are
intended to serve as a guide for researchers in interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of
porphyrins. The large ring current of the aromatic macrocycle results in a wide chemical shift
dispersion in the *H NMR spectrum, with the inner NH protons appearing at very high field
(negative ppm values) and the peripheral meso-protons at a very low field.

Table 1: Hypothetical *H and *C NMR Data for 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX
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Hypothetical *H Chemical

Hypothetical 13C Chemical

Assignment Shift (5, ppm) Shift (5, ppm)
Macrocycle

meso-H 9.5-105 95 - 105
B-pyrrole-H 85-95 135- 148

NH -2.0t0-4.0

Side Chains

-CH=CHz2 (vinyl)

8.0 - 8.5 (-CH=) 6.0 - 6.5

128 - 132 (-CH=) 120 - 125

(=CH>) (=CH>)
-CH:20H 5.0-55 60 - 65
-CHs 35-4.0 12-15
4.0-4.5 (-CHz2-) 3.0- 3.5 (- 35 - 40 (-CHz-) 20 - 25 (-
-CH2CH2COOH
CH2COOH) CH2COOH)
-COOH 11.0-12.0 170 - 175

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. Electrospray ionization (ESI) is a common soft ionization technique for

porphyrins. Tandem mass spectrometry (MS/MS) can be used to further investigate the

fragmentation pathways, which typically involve the loss of peripheral substituents.

Table 2: Hypothetical Mass Spectrometry Data for 2-Vinyl-4-

hydroxymethyldeuteroporphyrin 1X
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lon Hypothetical m/z Description
[M+H]* 567.25 Protonated molecular ion
[M+Na]* 589.23 Sodium adduct

Loss of water from the
[M+H-H20]1* 549.24

hydroxymethyl group

Loss of the hydroxymethyl
[M+H-CH20H]* 536.24 )

radical
[M+H-COOH]* 522.24 Loss of a carboxylic acid group

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of porphyrins is dominated by two types of bands
originating from Tt-1t* transitions: the intensely absorbing Soret band (or B-band) in the near-UV
region (around 400 nm) and the weaker Q-bands in the visible region (500-700 nm). The
number and position of the Q-bands are sensitive to the symmetry of the porphyrin and its
peripheral substituents.

Table 3: Hypothetical UV-Vis Spectroscopic Data for 2-Vinyl-4-
hydroxymethyldeuteroporphyrin X in a Neutral Organic Solvent

Hypothetical Molar

Band Hypothetical Amax (nm) Absorptivity (¢, M-icm-1)
Soret (B) 405 250,000

Q(IV) 505 15,000

QI 540 12,000

Q(IN) 575 8,000

Q) 630 5,000

Fluorescence Spectroscopy
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Porphyrins are typically fluorescent, emitting light in the red region of the spectrum upon
excitation at wavelengths corresponding to their absorption bands. The fluorescence
properties, including the quantum yield and lifetime, are crucial for their application as
photosensitizers and in fluorescence imaging.

Table 4: Hypothetical Fluorescence Spectroscopic Data for 2-Vinyl-4-
hydroxymethyldeuteroporphyrin IX in a Neutral Organic Solvent

Parameter Hypothetical Value
Excitation Maximum (nm) 405 (Soret), 505, 540, 575, 630 (Q-bands)
Emission Maxima (nm) 635, 700

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Vinyl-4-
hydroxymethyldeuteroporphyrin IX. Optimization may be required based on the specific
instrumentation and sample matrix.

Sample Preparation

o General Considerations: Porphyrins are susceptible to aggregation in agueous solutions,
which can significantly affect their spectroscopic properties. Stock solutions are typically
prepared in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide
(DMF), or a mixture of chloroform and methanol. For NMR analysis, deuterated solvents
(e.g., CDCIs, DMSO-ds) should be used. To minimize aggregation in NMR samples, the
addition of a small amount of trifluoroacetic acid (TFA) can be beneficial. All solutions should
be protected from light to prevent photodegradation.

NMR Spectroscopy

e Sample Preparation: Dissolve approximately 1-5 mg of 2-Vinyl-4-
hydroxymethyldeuteroporphyrin IX in 0.5-0.7 mL of a suitable deuterated solvent (e.qg.,
CDCls with a small amount of CDsOD for solubility).

e 1H NMR Acquisition:
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o Acquire a standard one-dimensional *H NMR spectrum.
o Set a spectral width that encompasses the range from -5 to 12 ppm.

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.
o Set a spectral width of approximately 0 to 200 ppm.

o Alonger acquisition time and a higher sample concentration may be necessary due to the
lower natural abundance and sensitivity of the 13C nucleus.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard.

Mass Spectrometry (UHPLC-MS)

o Chromatographic Conditions:
o Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 pum particle size).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

o Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15
minutes.

o Flow Rate: 0.2-0.4 mL/min.
o Column Temperature: 30-40 °C.
» Mass Spectrometry Conditions (ESI-positive mode):

o lon Source: Electrospray ionization (ESI).
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o Polarity: Positive.

o Capillary Voltage: 3-4 kV.

o Source Temperature: 100-150 °C.

o Desolvation Temperature: 300-400 °C.
o Scan Range: m/z 100-1000.

o For MS/MS, select the precursor ion (e.g., m/z 567.25) and apply a suitable collision
energy to induce fragmentation.

UV-Visible Spectroscopy

Sample Preparation: Prepare a dilute solution of 2-Vinyl-4-
hydroxymethyldeuteroporphyrin X in a suitable solvent (e.g., DMF, DMSO, or chloroform)
in a quartz cuvette. The concentration should be adjusted to yield a Soret band absorbance
of approximately 1.

Measurement:
o Record a baseline spectrum of the solvent.
o Measure the absorbance spectrum of the sample from approximately 300 to 800 nm.

Data Analysis: Identify the Amax of the Soret and Q-bands. If the concentration is known,
calculate the molar absorptivity (€) using the Beer-Lambert law (A = ecl).

Fluorescence Spectroscopy

Sample Preparation: Prepare a very dilute solution of the porphyrin in a suitable solvent in a
fluorescence cuvette. The absorbance at the excitation wavelength should be below 0.1 to
avoid inner filter effects.

Excitation Spectrum:

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b054219?utm_src=pdf-body
https://www.benchchem.com/product/b054219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b054219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Set the emission monochromator to the wavelength of maximum fluorescence (e.g., 635
nm).

o Scan the excitation monochromator over a range that includes the Soret and Q-bands
(e.g., 350-630 nm).

e Emission Spectrum:

o Set the excitation monochromator to a wavelength of strong absorption (e.g., the Soret
band maximum, ~405 nm).

o Scan the emission monochromator from a wavelength slightly longer than the excitation
wavelength to the near-infrared region (e.g., 420-800 nm).

o Data Analysis: Identify the excitation and emission maxima.

Visualizations

The following diagrams illustrate a key application and an experimental workflow relevant to the
analysis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX.

Caption: Mechanism of Photodynamic Therapy.

Caption: Spectroscopic Analysis Workflow.

Conclusion

2-Vinyl-4-hydroxymethyldeuteroporphyrin IX is a molecule of significant interest in the fields
of biomedical research and drug development. A thorough understanding of its spectroscopic
properties is essential for its application as a photosensitizer in photodynamic therapy and its
use as an internal standard in analytical methods. This technical guide has provided a
comprehensive overview of the expected spectroscopic characteristics and detailed
experimental protocols for the analysis of this porphyrin derivative. While specific quantitative
data remains to be fully documented in the public literature, the information presented here
serves as a valuable resource for researchers working with this and related porphyrin
compounds, enabling them to design and interpret their experiments effectively. Further
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research to fully characterize this molecule will undoubtedly contribute to the advancement of
porphyrin-based technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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